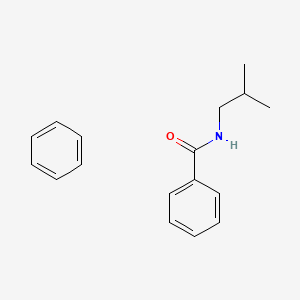
benzene;N-(2-methylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene;N-(2-methylpropyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of a benzene ring attached to an amide group, which is further substituted with a 2-methylpropyl group. Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene;N-(2-methylpropyl)benzamide can be synthesized through the direct condensation of benzoic acid and 2-methylpropylamine. This reaction typically requires the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of benzamides often involves the use of catalytic systems to enhance the efficiency and yield of the reaction. One such method involves the use of Lewis acidic ionic liquids immobilized on diatomite earth, which act as reusable catalysts. This method is not only efficient but also environmentally friendly, as it reduces the need for harsh chemicals and minimizes waste .
Chemical Reactions Analysis
Types of Reactions
Benzene;N-(2-methylpropyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like bromine, chlorine, and nitrating mixtures (nitric acid and sulfuric acid) are used for electrophilic aromatic substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce halogenated or nitrated benzamides .
Scientific Research Applications
Benzene;N-(2-methylpropyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of benzene;N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound of benzene;N-(2-methylpropyl)benzamide, which lacks the 2-methylpropyl substitution.
N-ethylbenzamide: A similar compound where the amide group is substituted with an ethyl group instead of a 2-methylpropyl group.
N-propylbenzamide: Another similar compound with a propyl group substitution.
Uniqueness
This compound is unique due to the presence of the 2-methylpropyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This substitution can also affect the compound’s biological activity, making it distinct from other benzamides .
Properties
CAS No. |
90239-30-8 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
benzene;N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C11H15NO.C6H6/c1-9(2)8-12-11(13)10-6-4-3-5-7-10;1-2-4-6-5-3-1/h3-7,9H,8H2,1-2H3,(H,12,13);1-6H |
InChI Key |
HAFGVMCHHLBKHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1.C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















